molecular formula C17H16ClN5O3 B14974213 5-[(3-chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

5-[(3-chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14974213
M. Wt: 373.8 g/mol
InChI Key: WSZXXFNCDNKHHS-UHFFFAOYSA-N
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Description

5-[(3-chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 5-[(3-chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 3-chloroaniline and 3,5-dimethoxyaniline.

    Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving the starting materials and a suitable azide source.

    Coupling Reaction: The final step involves coupling the triazole ring with the carboxamide group to form the desired compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

5-[(3-chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and amino groups, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(3-chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the surface of cells.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

5-[(3-chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide: Lacks the dimethoxyphenyl group, which may affect its biological activity and properties.

    N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the chlorophenyl group, which may influence its reactivity and applications.

Properties

Molecular Formula

C17H16ClN5O3

Molecular Weight

373.8 g/mol

IUPAC Name

5-(3-chloroanilino)-N-(3,5-dimethoxyphenyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C17H16ClN5O3/c1-25-13-7-12(8-14(9-13)26-2)20-17(24)15-16(22-23-21-15)19-11-5-3-4-10(18)6-11/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23)

InChI Key

WSZXXFNCDNKHHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl)OC

Origin of Product

United States

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